![molecular formula C21H31N B14422348 1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)- CAS No. 83562-28-1](/img/structure/B14422348.png)
1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)- is a chemical compound with the molecular formula C21H31N. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The spiro structure allows for substitution reactions at specific positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the spiro structure.
Scientific Research Applications
1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The spiro structure allows the compound to fit into unique binding sites on target molecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-ene: This compound shares a similar spiro structure but with different substituents.
1-(7-Butyl-8-hydroxy-1-azaspiro[5.5]undec-1-yl)ethanone: Another spiro compound with a hydroxyl group and an ethanone moiety.
7-Butyl-2-pentyl-1-azaspiro[5.5]undec-1-en-8-ol: A spiro compound with additional alkyl groups and a hydroxyl group.
Uniqueness
1-Azaspiro[55]undec-7-ene, 7-butyl-1-(phenylmethyl)- is unique due to its specific substituents and the resulting chemical and physical properties
Properties
CAS No. |
83562-28-1 |
|---|---|
Molecular Formula |
C21H31N |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
1-benzyl-11-butyl-1-azaspiro[5.5]undec-10-ene |
InChI |
InChI=1S/C21H31N/c1-2-3-13-20-14-7-8-15-21(20)16-9-10-17-22(21)18-19-11-5-4-6-12-19/h4-6,11-12,14H,2-3,7-10,13,15-18H2,1H3 |
InChI Key |
YJOOOQRUSWZFSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CCCCC12CCCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


sulfanium iodide](/img/structure/B14422268.png)
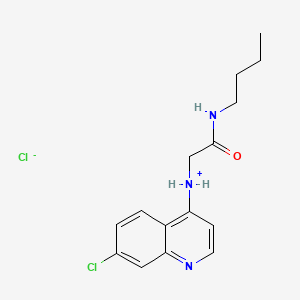
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
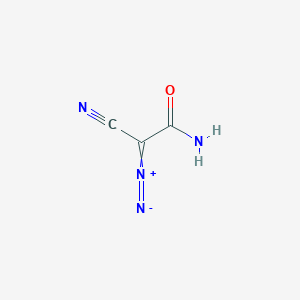
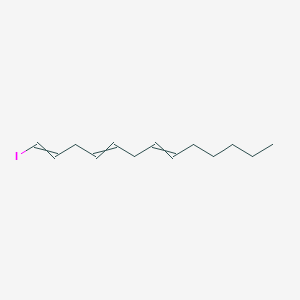
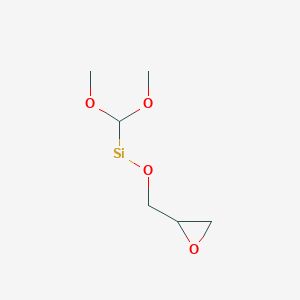

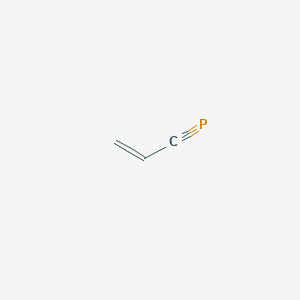

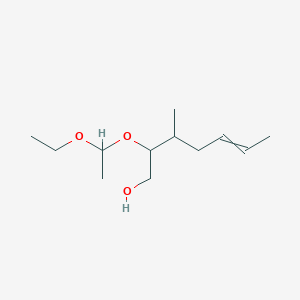
![25-Bromo-26-chloro-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22(27),23,25,28-pentadecaene-12,21-dione](/img/structure/B14422332.png)

![3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14422343.png)
